2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that combines the structural features of furan, pyrazole, and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and photophysical properties . These compounds have garnered attention in various fields, including medicinal chemistry and materials science, due to their versatile applications and unique structural characteristics .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related studies that these compounds may interact with their targets by binding to them with high affinity . This interaction could lead to changes in the targets’ function, potentially affecting cellular processes.
Biochemical Pathways
Related compounds have been shown to affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . These effects could be due to the compound’s interaction with its targets, leading to changes in these pathways.
Pharmacokinetics
The compound’s high affinity for its targets suggests that it may have good bioavailability .
Result of Action
Related compounds have been shown to have significant effects on cell growth, differentiation, migration, and metabolism . These effects could be a result of the compound’s interaction with its targets.
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The interaction between this compound and these enzymes typically involves binding to the active site, thereby inhibiting their activity and modulating downstream signaling events .
In addition to enzymes, this compound also interacts with various proteins, including those involved in DNA repair and cell cycle regulation. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target proteins . The ability of this compound to modulate the activity of these biomolecules highlights its potential as a therapeutic agent for diseases characterized by dysregulated enzyme and protein function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis, thereby reducing the growth and spread of cancer cells.
Moreover, this compound has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the upregulation or downregulation of genes involved in critical cellular processes, such as DNA repair, apoptosis, and metabolism . The compound’s impact on cellular metabolism is also noteworthy, as it can alter the activity of metabolic enzymes and pathways, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. For example, this compound can bind to the active site of kinases, thereby inhibiting their catalytic activity and preventing the phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways and leads to changes in cell function.
In addition to enzyme inhibition, this compound can also modulate gene expression by binding to transcription factors and other regulatory proteins. This binding can alter the conformation and activity of these proteins, resulting in changes in the transcriptional activity of target genes . Furthermore, the compound’s ability to interact with DNA repair proteins suggests a potential role in enhancing the fidelity of DNA replication and repair processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the specific experimental conditions and cell types used.
In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in gene expression . These changes can result in long-term effects on cellular processes, such as cell proliferation, apoptosis, and metabolism. In vivo studies have also highlighted the potential for long-term therapeutic effects, with sustained inhibition of tumor growth observed in animal models treated with this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Threshold effects have also been observed, where a minimum effective dose is required to achieve significant therapeutic outcomes . This threshold varies depending on the specific animal model and the type of cancer being studied. Overall, the dosage effects of this compound underscore the need for careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . The metabolic flux of this compound can influence its bioavailability and therapeutic efficacy, as the formation of active metabolites can enhance its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine has numerous scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional triazole rings, offering unique properties and applications.
Indole Derivatives: Compounds with a fused benzene and pyrrole ring, known for their diverse biological activities.
Uniqueness
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine stands out due to its combination of furan, pyrazole, and pyrimidine rings, which confer unique electronic and steric properties. This structural uniqueness enhances its versatility in various applications, from medicinal chemistry to materials science .
Properties
IUPAC Name |
2-(furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-8-4-12-10-3-9(13-14(10)5-8)7-1-2-15-6-7/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWZWXFJXYYJME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NN3C=C(C=NC3=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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